molecular formula C9H14O3 B3056546 Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate CAS No. 72229-08-4

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B3056546
CAS No.: 72229-08-4
M. Wt: 170.21 g/mol
InChI Key: VWTGCGVIXDXFTO-UHFFFAOYSA-N
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Description

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

The mode of action of Ethyl 2-oxabicyclo[41It’s known that the compound belongs to a group of structurally similar substances based on the presence of the ‘7-oxabicyclo[410]heptane’ moieties that have a carboxyl functional group attached in position 3, creating an ester function there . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-oxabicyclo[41It’s known that similar compounds are formed during the oxidation of cyclohexene by dendritic complexes . The downstream effects of these pathways are currently under investigation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, temperature, humidity, and air changes per hour can affect the compound’s behavior

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of protein phosphatases. Studies have shown that compounds with similar structures can inhibit calcineurin, a calcium- and calmodulin-regulated enzyme composed of a catalytic subunit (CnA) and a calcium-binding subunit (CnB) . This inhibition is crucial in modulating cellular transduction events such as T-cell activation and cell proliferation . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function.

Cellular Effects

This compound has been observed to influence various cellular processes. Its interaction with protein phosphatases affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of calcineurin by this compound can result in reduced T-cell activation, which is essential for immune response regulation . Additionally, this compound may impact other cell types by modulating their proliferation and differentiation processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. By binding to the active sites of protein phosphatases, it inhibits their enzymatic activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in changes in gene expression, as the dephosphorylation of key transcription factors is prevented. Furthermore, the compound’s unique structure allows it to interact with other biomolecules, potentially affecting their function and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein phosphatases without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s accumulation in certain tissues may also influence its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with protein phosphatases and other biomolecules, ultimately determining its biochemical effects.

Chemical Reactions Analysis

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is utilized in various fields of scientific research:

Comparison with Similar Compounds

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate can be compared to other bicyclic compounds such as:

Ethyl 2-oxabicyclo[41

Properties

IUPAC Name

ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-11-9(10)7-6-4-3-5-12-8(6)7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGCGVIXDXFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1OCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517051
Record name Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72229-08-4
Record name Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
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Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
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Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
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Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
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Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate

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